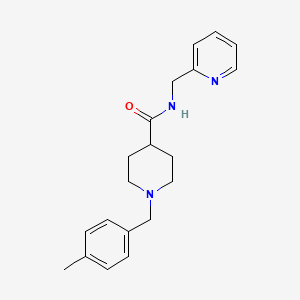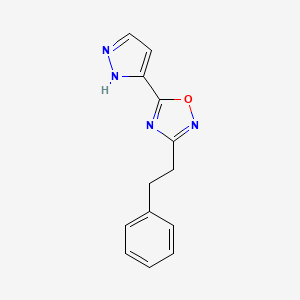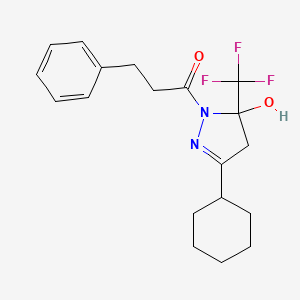
1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide, also known as MP-10, is a synthetic compound that belongs to the class of piperidine-based designer drugs. It was first synthesized in the early 2000s and has gained popularity in the scientific community due to its potential applications in research.
作用机制
The exact mechanism of action of 1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide is not fully understood, but it is believed to work by binding to the mu-opioid receptors in the brain. This binding leads to the activation of the reward pathway, which is responsible for feelings of pleasure and euphoria. Additionally, this compound has been shown to have an analgesic effect, meaning it can reduce pain.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which is responsible for feelings of pleasure and reward. Additionally, it has been shown to decrease the release of glutamate, a neurotransmitter that is responsible for pain perception.
实验室实验的优点和局限性
One advantage of using 1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide in lab experiments is its high potency, which allows for smaller doses to be used. Additionally, it has a relatively long half-life, meaning it stays in the body for a longer period of time, allowing for longer experiments. However, one limitation is its potential for abuse, which requires strict regulation and control.
未来方向
There are several future directions for research on 1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide. One potential direction is its use as a treatment for opioid addiction and withdrawal symptoms. Additionally, it has potential as a pain reliever, and further research could focus on its effectiveness in treating chronic pain. Finally, research could focus on the long-term effects of this compound use, including its potential for addiction and tolerance.
In conclusion, this compound is a synthetic compound that has gained popularity in the scientific community due to its potential applications in research. Its mechanism of action and biochemical and physiological effects make it a promising candidate for further research in the areas of addiction and pain. However, its potential for abuse requires strict regulation and control.
合成方法
The synthesis of 1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide involves several steps, including the reaction of 4-methylbenzyl chloride with 2-pyridinemethanol to form 4-methylbenzyl 2-pyridinemethanol. The resulting compound is then reacted with piperidine-4-carboxylic acid to form this compound. The final product is purified using various techniques, such as column chromatography and recrystallization.
科学研究应用
1-(4-methylbenzyl)-N-(2-pyridinylmethyl)-4-piperidinecarboxamide has been used in various scientific research studies, including studies on the central nervous system, addiction, and pain. It has been shown to have potential as a treatment for opioid addiction and withdrawal symptoms. Additionally, it has been used in studies on the effects of drugs on the brain and has been shown to have potential as a pain reliever.
属性
IUPAC Name |
1-[(4-methylphenyl)methyl]-N-(pyridin-2-ylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O/c1-16-5-7-17(8-6-16)15-23-12-9-18(10-13-23)20(24)22-14-19-4-2-3-11-21-19/h2-8,11,18H,9-10,12-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUNAYXCMCYHCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC(CC2)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4930537.png)
![N-allyl-4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-2-propyn-1-ylbutanamide](/img/structure/B4930543.png)
![butyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4930547.png)
![5-bromo-2-[2-(2-isopropyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4930555.png)
![N'-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]propanohydrazide](/img/structure/B4930561.png)
![3-(4-methoxybenzyl)-1-methyl-8-(3-phenoxybenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4930567.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4930569.png)
![diethyl 2,2'-[1,2,5]oxadiazolo[3,4-e]bis[1,2,4]triazolo[3,4-c:4',3'-a]pyrazine-5,10-diyldiacetate](/img/structure/B4930571.png)
![ethyl 4-{[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B4930575.png)
![4-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methyl]-1-piperazinecarbaldehyde](/img/structure/B4930582.png)
![1-[2-(1H-benzimidazol-1-yl)-3-pyridinyl]-N-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)methyl]methanamine](/img/structure/B4930607.png)

![1-[(4-methoxyphenyl)acetyl]-3-methylpiperidine](/img/structure/B4930636.png)
